molecular formula C8H8ClFO B3317292 1-(5-Chloro-2-fluorophenyl)ethan-1-OL CAS No. 958653-04-8

1-(5-Chloro-2-fluorophenyl)ethan-1-OL

Cat. No.: B3317292
CAS No.: 958653-04-8
M. Wt: 174.60 g/mol
InChI Key: JVLFRWYYFHKPPT-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorophenyl)ethan-1-ol is an organic compound characterized by a phenyl ring substituted with chlorine and fluorine atoms, and an ethan-1-ol group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-fluorophenyl)ethan-1-ol can be synthesized through several synthetic routes, including:

  • Grignard Reaction: Reacting 5-chloro-2-fluorobenzene with ethyl magnesium bromide followed by hydrolysis.

  • Reductive Amination: Reacting 5-chloro-2-fluorobenzaldehyde with ethylamine and reducing agents like sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of these synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

  • Oxidation: Oxidation of the ethan-1-ol group to form the corresponding ketone.

  • Reduction: Reduction of the phenyl ring substituents.

  • Substitution: Substitution reactions at the chlorine and fluorine positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate.

  • Reduction: Reducing agents like lithium aluminum hydride and catalytic hydrogenation are used.

  • Substitution: Nucleophiles such as sodium hydroxide and various halides are employed.

Major Products Formed:

  • Oxidation: 1-(5-Chloro-2-fluorophenyl)ethanone.

  • Reduction: 1-(5-Chloro-2-fluorophenyl)ethane.

  • Substitution: Various halogenated and hydroxylated derivatives.

Scientific Research Applications

1-(5-Chloro-2-fluorophenyl)ethan-1-ol is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

  • Industry: It is employed in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 1-(5-Chloro-2-fluorophenyl)ethan-1-ol exerts its effects involves:

  • Molecular Targets: Interaction with specific enzymes or receptors.

  • Pathways Involved: Inhibition or activation of biochemical pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

  • 1-(4-chloro-2-fluorophenyl)ethan-1-ol

  • 1-(3-chloro-2-fluorophenyl)ethan-1-ol

  • 1-(2-chloro-3-fluorophenyl)ethan-1-ol

Properties

IUPAC Name

1-(5-chloro-2-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLFRWYYFHKPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695674
Record name 1-(5-Chloro-2-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958653-04-8
Record name 1-(5-Chloro-2-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 958653-04-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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